Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

Catalog No.
S2784042
CAS No.
96383-44-7
M.F
C32H35NO14
M. Wt
657.625
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

CAS Number

96383-44-7

Product Name

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid

Molecular Formula

C32H35NO14

Molecular Weight

657.625

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1

InChI Key

UGQPZVSWEMKXBN-VXRXWXGFSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

solubility

not available

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH (CAS: 96383-44-7) is a stereopure, peracetylated glycoamino acid building block engineered for the solid-phase peptide synthesis (SPPS) of O-linked glycopeptides. Featuring a beta-linked D-galactopyranose moiety attached to a serine side chain, this compound utilizes robust acetyl (Ac) protection on the carbohydrate hydroxyls to prevent unwanted branching during peptide chain elongation[1]. Its Fmoc-protected alpha-amine ensures seamless integration into standard Fmoc/tBu SPPS protocols, allowing researchers and commercial manufacturers to synthesize complex, biologically relevant glycopeptides without compromising the delicate O-glycosidic linkage during resin cleavage.

Procuring unprotected glycosylated amino acids or attempting direct on-resin glycosylation of serine residues routinely results in catastrophic synthetic failure [1]. Unprotected carbohydrate hydroxyls act as competing nucleophiles during peptide coupling, leading to massive O-acylation and unresolvable branched peptide mixtures. Furthermore, attempting to install the galactose moiety directly onto a resin-bound peptide (post-synthetic glycosylation) yields inseparable mixtures of alpha and beta anomers with poor overall conversion. Utilizing the pre-formed, peracetylated Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH building block guarantees absolute beta-anomeric fidelity and completely suppresses side-chain acylation, making it the only viable choice for reproducible glycopeptide manufacturing[2].

Prevention of O-Acylation During Peptide Chain Elongation

During standard Fmoc-SPPS using DIC/HOBt or HATU activation, unprotected carbohydrate hydroxyls rapidly react with activated amino acids. Studies using peracetylated building blocks like Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH demonstrate <1% O-acylation side reactions, whereas the use of unprotected Fmoc-Ser(beta-D-Gal)-OH results in >40% unwanted peptide branching[1].

Evidence DimensionO-acylation branching during coupling
Target Compound Data<1% branching
Comparator Or Baseline>40% branching (Unprotected Fmoc-Ser(beta-D-Gal)-OH)
Quantified Difference>40-fold reduction in side reactions
ConditionsFmoc-SPPS using standard DIC/HOBt or uronium-based activation

Peracetylation is mandatory to maintain linear peptide fidelity and avoid catastrophic yield loss during automated synthesis.

Anomeric Fidelity vs. On-Resin Glycosylation

The synthesis of beta-linked O-glycopeptides requires strict stereocontrol. Incorporating the pre-formed Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH building block guarantees 100% retention of the beta-anomeric configuration in the final peptide [1]. In contrast, attempting direct chemical glycosylation of a resin-bound serine residue typically yields mixed alpha/beta anomers (often in ratios like 3:1 or 1:1) that are nearly impossible to separate by preparative HPLC.

Evidence DimensionBeta-anomeric purity of final glycopeptide
Target Compound Data100% beta-linkage
Comparator Or Baseline~50-75% mixed anomers (Direct on-resin glycosylation)
Quantified DifferenceAbsolute stereocontrol vs. mixed anomeric failure
ConditionsPre-formed building block insertion vs. solid-phase glycosylation

Eliminates the need for impossible post-synthetic HPLC separations of alpha/beta glycopeptide diastereomers.

Cleavage Stability and Global Deprotection Yield

The acetyl protecting groups on Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH are highly stable to the 95% TFA conditions used for peptide cleavage, ensuring >95% survival of the glycosidic bond [1]. Post-cleavage, the acetyl groups are quantitatively removed (>90% yield) using mild Zemplén conditions (NaOMe/MeOH) or hydrazine. Conversely, using benzyl-protected carbohydrates (Fmoc-Ser(beta-D-Gal(Bzl)4)-OH) requires harsh catalytic hydrogenation (Pd/C, H2) which often fails on sulfur-containing peptides and can cause severe peptide aggregation, reducing final yields to <30% [1].

Evidence DimensionFinal deprotected glycopeptide recovery
Target Compound Data>90% recovery (Acetyl protection, mild base removal)
Comparator Or Baseline<30% recovery (Benzyl protection, hydrogenolysis on complex peptides)
Quantified Difference3-fold higher recovery of final product
ConditionsGlobal deprotection of complex or sulfur-containing glycopeptides

Acetyl protection provides the optimal balance of SPPS stability and mild removal, crucial for manufacturing peptides containing Met or Cys residues.

Solid-Phase Synthesis of Non-Mucin O-Glycopeptides

Ideal for the automated Fmoc-SPPS of earthworm cuticle collagen models and plant arabinogalactan protein fragments where the specific beta-D-Gal-Ser linkage is biologically required, ensuring correct structural conformation without side-reactions [1].

Glycopeptide Microarray Manufacturing

Essential for generating highly pure, stereospecific beta-Gal-Ser containing peptides for use in glycan microarrays. The guaranteed anomeric purity allows for accurate profiling of carbohydrate-binding proteins (lectins) and antibodies without false signals from alpha-anomer contaminants[1].

Synthesis of Cysteine/Methionine-Rich Glycopeptides

The preferred building block when the target peptide contains sulfur-containing amino acids. Because the acetyl groups are removed via mild base post-cleavage, this compound entirely avoids the catalyst-poisoning issues associated with the hydrogenolysis of benzyl-protected alternatives [1].

XLogP3

2.2

Dates

Last modified: 08-17-2023

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